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Abstract

DOPR hydrochloride (2,5-Dimethoxy-4-propylamphetamine hydrochloride) is a psychoactive
compound belonging to the phenethylamine and amphetamine chemical classes, specifically
categorized within the DOx series of psychedelic substances. First synthesized and described
by Alexander Shulgin, DOPR is recognized for its potent hallucinogenic effects and extended
duration of action.[1] This technical guide provides a comprehensive overview of the
psychoactive properties of DOPR hydrochloride, detailing its pharmacodynamics,
pharmacokinetics, and behavioral effects. The information herein is intended for research,
scientific, and drug development applications and is compiled from preclinical data and
foundational psychedelic research literature.

Pharmacodynamics

The primary psychoactive effects of DOPR hydrochloride are mediated through its interaction
with serotonin receptors, particularly the 5-HT2A subtype.

Receptor Interaction Profile

DOPR acts as a partial agonist at the serotonin 5-HT2A receptor, which is the principal
mechanism underlying its hallucinogenic properties.[2] Its activity also extends to the 5-HT2C
and 5-HT1A receptors, albeit at higher concentrations, while it exhibits very weak affinity for the
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5-HT1 receptor.[1] The propyl substitution at the 4-position of the phenyl ring enhances
lipophilicity, contributing to a higher affinity for the 5-HT2A receptor compared to shorter-chain
analogs like DOM.[2]

Receptor Subtype Interaction Efficacy (EC50) Reference
5-HT2A Partial Agonist 12 nM (in vitro) [2]
) Higher concentrations
5-HT2C Agonist ] [2]
required

_ Higher concentrations
5-HT1A Agonist ) [2]
required

5-HT1 - Very weak affinity [1]

Signaling Pathways

Activation of the 5-HT2A receptor by DOPR initiates a cascade of intracellular signaling events.
The canonical pathway involves the Gg/G11 protein, leading to the activation of phospholipase
C (PLC).[3][4][5] This, in turn, results in the production of inositol trisphosphate (IP3) and
diacylglycerol (DAG), which modulate intracellular calcium levels and protein kinase C (PKC)
activity, respectively.

Furthermore, downstream signaling includes the recruitment of 3-arrestin and the
phosphorylation of extracellular signal-regulated kinase (ERK), pathways that are implicated in
synaptic plasticity.[2] Molecular dynamics simulations suggest that the propyl group of DOPR
stabilizes its interaction within the orthosteric binding site of the 5-HT2A receptor, leading to a
prolonged receptor residency time compared to DOM. This extended engagement is thought to
be a key factor in DOPR's long duration of action.[2]
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Pharmacokinetics

The pharmacokinetic profile of DOPR hydrochloride is characterized by good oral

bioavailability and a long elimination half-life, consistent with its prolonged psychoactive effects.

Parameter Value Species Reference
Oral Bioavailability 68% Rodents [2]
Time to Peak Plasma ]

90-120 minutes Rodents [2]

Concentration (Tmax)

Cerebrospinal Fluid

Penetration

22% of plasma levels Rodents

[2]

Elimination Half-life
(t72)

14-18 hours Rodents

[2]

Metabolism

O-demethylation of
the 2-methoxy group
via CYP2D6

[2]

Primary Metabolite

5-methoxy-4-

propylamphetamine

[2]

Excretion

55% as
glucuronidated
metabolites in urine,
30% unchanged in

feces

[2]

Behavioral Effects in Preclinical Models

Preclinical studies in rodents have been instrumental in characterizing the psychoactive

properties of DOPR hydrochloride. Two key assays are the head-twitch response (HTR) and

the progressive ratio breakpoint task (PRBT).

Hallucinogenic-like Effects: The Head-Twitch Response

(HTR)
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The head-twitch response in rodents is a widely accepted behavioral proxy for hallucinogenic
potential in humans and is mediated by 5-HT2A receptor activation.[1] DOPR induces the HTR
in a dose-dependent manner.

Dose (mg/kg) HTR Frequency Reference

0.1 8.4+1.1 [2]

Pro-motivational Effects: The Progressive Ratio
Breakpoint Task (PRBT)

The PRBT is used to assess motivation by measuring the effort an animal is willing to exert to
receive a reward. Studies have shown that low, sub-hallucinogenic doses of DOPR can
enhance motivation, particularly in subjects with low baseline performance.[2]

PRBT Improvement (%) in
Dose (mg/kg) Reference
Low Performers

0.0106 +42 [2]

0.032 +67 2]

This effect is correlated with an increase in striatal dopamine release, suggesting modulation of
the mesolimbic pathway.[2]

Human Psychoactive Effects (Shulgin's Reports)

Alexander Shulgin's qualitative reports in his book PiIHKAL provide the primary description of
DOPR's effects in humans.
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Parameter Description Reference
Dosage 2.5 -5.0 mg (oral)
Duration 20 - 30 hours

Very slow, taking up to 3 hours

Onset ]
to manifest
Alterations in thought
processes, visual distortions,
Subjective Effects closed-eye imagery, insomnia.

Described as a "heavy-duty
psychedelic".

Experimental Protocols
Synthesis of DOPR Hydrochloride (Adapted from
PiHKAL)

The synthesis of DOPR hydrochloride involves the reaction of 2,5-dimethoxy-4-(n)-
propylbenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene.
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Synthesis Workflow for DOPR Hydrochloride

Protocol:

e A solution of 13 g of 2,5-dimethoxy-4-(n)-propylbenzaldehyde in 100 mL of nitromethane with
1.3 g of anhydrous ammonium acetate is heated at reflux for 1 hour.
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e The solvent is removed under vacuum to yield the intermediate, 2,5-dimethoxy-beta-nitro-4-
propylstyrene.

o A solution of the nitrostyrene in anhydrous diethyl ether is added to a stirred suspension of
lithium aluminum hydride in anhydrous diethyl ether.

e The reaction mixture is refluxed, and then the excess hydride is decomposed with water.

e The resulting solids are removed by filtration, and the aqueous phase is washed with diethyl
ether.

e The pH of the aqueous phase is adjusted to >9 with aqueous NaOH, and the product is
extracted with diethyl ether.

e The solvent is removed, and the residue is dissolved in anhydrous diethyl ether and
saturated with anhydrous HCI gas to precipitate DOPR hydrochloride.

The resulting white crystalline powder is collected by filtration.

Head-Twitch Response (HTR) Assay

Objective: To quantify the hallucinogen-like effects of DOPR hydrochloride in mice.
Materials:

» Male C57BL/6J mice

» DOPR hydrochloride dissolved in saline

e Observation chambers

 Video recording equipment

Procedure:

e Acclimate mice to the testing room for at least 60 minutes.

« Administer DOPR hydrochloride or vehicle (saline) via intraperitoneal (i.p.) injection.
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Immediately place the mouse in an individual observation chamber.

Record the behavior of the mouse for a predetermined period (e.g., 30-60 minutes).

Two trained observers, blind to the treatment condition, score the number of head twitches. A

head twitch is defined as a rapid, side-to-side rotational movement of the head.

Analyze the data by comparing the number of head twitches in the DOPR-treated groups to

the vehicle control group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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